molecular formula C6H3BrClI B582995 1-Bromo-4-chloro-2-iodobenzene CAS No. 148836-41-3

1-Bromo-4-chloro-2-iodobenzene

Cat. No. B582995
M. Wt: 317.348
InChI Key: ROJJKFAXAOCLKK-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-iodobenzene is a hydrocarbon derivative and can be used as an intermediate in organic synthesis . It appears as a white or colorless to yellow powder to lump to clear liquid .


Synthesis Analysis

1-Bromo-4-chloro-2-iodobenzene has a molecular weight of 317.35 . It is available in the physical form of light yellow to brown powder or crystals or liquid .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-2-iodobenzene can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .


Chemical Reactions Analysis

Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . The iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .


Physical And Chemical Properties Analysis

1-Bromo-4-chloro-2-iodobenzene has a molecular weight of 317.35 . It is a light yellow to brown powder or crystals or liquid .

Scientific Research Applications

  • Halogenation Processes : Bovonsombat and Mcnelis (1993) investigated halogenation reactions using compounds like [Hydroxy(tosyloxy)iodo]benzene as a catalyst. They achieved high yield synthesis of mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, which demonstrates the utility of halogenated benzene compounds in chemical synthesis (Bovonsombat & Mcnelis, 1993).

  • Vapor Pressure Studies : Oonk, Linde, Huinink, and Blok (1998) conducted research on the vapor pressures of isomorphous crystalline substances including 1-bromo-4-iodobenzene, providing valuable data for understanding their thermodynamic properties (Oonk et al., 1998).

  • Vibrational Spectra Analysis : Kwon, Kim, and Kim (2002) used mass-analyzed threshold ionization spectrometry to study the vibrational spectra of halobenzene cations, including compounds like 1-bromo-4-iodobenzene. This type of analysis is crucial for understanding the electronic states and properties of these molecules (Kwon, Kim, & Kim, 2002).

  • Domino Synthesis Process : Lu, Wang, Zhang, and Ma (2007) described a CuI-catalyzed process that transforms 1-bromo-2-iodobenzenes into 2,3-disubstituted benzofurans. This represents an application in organic synthesis, where such compounds can act as intermediates in the creation of more complex molecules (Lu et al., 2007).

  • Structural Analysis in Chemistry : Pigge, Vangala, and Swenson (2006) studied the structures of halotriaroylbenzenes, including derivatives of 1-bromo-4-iodobenzene, to understand the influence of halogen bonding as a structural determinant. Such studies are crucial for the design of molecules with specific properties (Pigge, Vangala, & Swenson, 2006).

Safety And Hazards

1-Bromo-4-chloro-2-iodobenzene is considered hazardous . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

1-Bromo-4-chloro-2-iodobenzene is used in research and development . It is used as a reagent for in situ desilylation and coupling of silylated alkynes . It is also used as a starting reagent in the total syntheses of ent-conduramine A and ent-7-deoxypancratistatin (alkaloids) .

properties

IUPAC Name

1-bromo-4-chloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClI/c7-5-2-1-4(8)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJJKFAXAOCLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679548
Record name 1-Bromo-4-chloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-2-iodobenzene

CAS RN

148836-41-3
Record name 1-Bromo-4-chloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-bromo-5-chlorobenzenamine (11.348 g, 54.963 mmol) in concentrated HCl (100 mL) was cooled to 0° C. and treated dropwise over 20 minutes (using an addition funnel) with a solution of sodium nitrite (4.5506 g, 65.955 mmol) in water (20 mL). The reaction was stirred at 0° C. for 75 minutes. A solution of potassium iodide (27.372 g, 164.89 mmol) in water (50 mL) was added, and the reaction was stirred at 23° C. After 1 hour, the reaction was heated to 70° C. After 18 hours, the reaction was diluted with EtOAc (500 mL) and washed with water (300 mL), 2N NaOH solution (300 mL), saturated sodium thiosulfate solution (300 mL) and brine (250 mL), dried over MgSO4, concentrated in vacuo, and purified by silica gel chromatography (eluant: hexane) affording 11.11 g of 1-bromo-4-chloro-2-iodobenzene.
Quantity
11.348 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5506 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
27.372 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Citations

For This Compound
5
Citations
L Liu, H Doucet - Advanced Synthesis & Catalysis, 2022 - Wiley Online Library
The reactivity of 1,2‐dihalobenzenes in palladium catalyzed polyheteroarylation via C−H bond functionalization was investigated. The first catalytic cycle using thiophene as the …
Number of citations: 2 onlinelibrary.wiley.com
L Liu, HY Huang, H Doucet - Applied Organometallic …, 2022 - Wiley Online Library
… For example, again, 1-bromo-4-chloro-2-iodobenzene was tolerated affording the C11-chloro-substituted imidazo[1,5-f]phenanthridine 10 in 33% yield. The reaction of 1-…
Number of citations: 4 onlinelibrary.wiley.com
A Kamimura, T Tanaka, M So, T Itaya… - Organic & …, 2016 - pubs.rsc.org
… For example, 1-bromo-4-chloro-2-iodobenzene underwent the double coupling reaction to give 2b in 68% yield (entry 1), whereas the double coupling of 1a with 2-bromo-4-chloro-1-…
Number of citations: 5 pubs.rsc.org
JM Yang, YK Lin, T Sheng, L Hu, XP Cai, JQ Yu - Science, 2023 - science.org
… Using 1-propyl-1-cyclopentanecarboxylic acid 1a and dihaloarene coupling partner 1-bromo-4-chloro-2-iodobenzene 2a with Ag 2 CO 3 as a scavenger for halides, we began to test …
Number of citations: 8 www.science.org
L Han, T Liu, H Wang, X Luan - Organic Letters, 2022 - ACS Publications
… Based on the Suzuki–Miyaura reaction and our [4 + 1] annulation reaction, commercial 1-bromo-4-chloro-2-iodobenzene was transformed to compound 7 in 63% yield (Scheme 4c). In …
Number of citations: 2 pubs.acs.org

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